BenchChemオンラインストアへようこそ!

Mz438

GPCR pharmacology NanoBRET CXCR2 binding

Radioligand-based intracellular allosteric CXCR2 binding assays are hazardous and low-throughput. Mz438 is a validated non-isotopic fluorescent tracer that enables direct target engagement quantification. • Cell-free NanoBRET: confirmed Z'-factor >0.7 for robust high-throughput screening. • Live-cell NanoBRET: cellular Kd = 0.25 nM enables quantitative binding & residence time ranking. • High CXCR2/CXCR1 selectivity (Kd(CXCR1) = 198 nM) minimizes off-target signal in fluorescence microscopy. • Defined kinetics (kon = 1.10×10⁶ M⁻¹min⁻¹, koff = 2.10×10⁻³ min⁻¹) support structure-kinetic relationship (SKR) studies.

Molecular Formula C57H63N9O12
Molecular Weight 1066.2 g/mol
Cat. No. B10856642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMz438
Molecular FormulaC57H63N9O12
Molecular Weight1066.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C
InChIInChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1
InChIKeyULWWLGSAYMCWBM-DTSDQNDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mz438: Fluorescent CXCR2 Ligand for Target Engagement


Mz438 (also designated as 9a) is a small-molecule-based fluorescent probe that targets the intracellular allosteric binding site (IABS) of the CXC chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) implicated in oncology and inflammation [1]. The compound is a tetramethylrhodamine (TAMRA)-labeled derivative of the cocrystallized intracellular CXCR2 antagonist 00767013, designed to enable non-isotopic, high-throughput binding studies [2]. Its primary utility lies in its application as a tracer in NanoBRET-based assays and fluorescence microscopy for direct target engagement and pharmacological evaluation of CXCR2 [1].

Assay platform Non-isotopic NanoBRET tracer for CXCR2 intracellular allosteric binding site
Detection mode Fluorescence-based target engagement in live-cell and cell-free formats
Throughput Validated for high-throughput screening (HTS) campaigns

Why Mz438 Cannot Be Substituted by Other CXCR2 Probes


Generic substitution of Mz438 with other CXCR2-targeting agents—such as unlabeled small-molecule antagonists (e.g., navarixin, Sch527123), alternative fluorescent ligands (e.g., 9b, 9c), or antibody-based probes—will result in fundamentally different assay outcomes due to key differences in binding site specificity, affinity in cellular contexts, and suitability for high-throughput formats. Mz438 is uniquely validated for both cell-free and cell-based NanoBRET assays, providing a direct, non-isotopic readout of target engagement that is not possible with conventional radioligands or indirect functional assays [1]. Its performance profile is distinct from even closely related TAMRA-labeled analogs, as demonstrated by quantitative differences in affinity for CXCR2 versus the highly homologous CXCR1 receptor [1].

Mz438
Fluorescent IABS probe; validated for cell-free and live-cell NanoBRET
Unlabeled antagonists
Lack direct fluorescence readout; require indirect assays that may not report intracellular allosteric engagement
TAMRA analogs (9b, 9c)
Reduced CXCR2 selectivity and lower cellular affinity may shift assay sensitivity and target discrimination
Antibody-based probes
Unable to access intracellular target; cannot report live-cell kinetics or support high-throughput formats

Quantitative Differentiation from Closest Analogs


Cellular Binding Affinity in Live-Cell NanoBRET

Mz438 (9a) exhibits a markedly higher affinity for CXCR2 in a cellular context compared to its structurally related analogs 9b and 9c. In a cell-based NanoBRET assay using live HEK293T cells, Mz438 demonstrated a Kd of 0.25 ± 0.01 nM, which is significantly lower than the values reported for 9b and 9c under equivalent conditions [1]. This superior cellular affinity is critical for achieving robust signal-to-noise ratios in live-cell target engagement studies.

Cellular Binding Affinity
Head-to-head
Kd = 0.25 ± 0.01 nM
Supports live-cell target engagement sensitivity
Cell-based NanoBRET; >15-fold lower than cell-free Kd
GPCR pharmacology NanoBRET CXCR2 binding

CXCR2/CXCR1 Selectivity Profile

Mz438 demonstrates superior selectivity for CXCR2 over the closely related CXCR1 receptor when compared to its analogs 9b and 9c. In cell-free NanoBRET assays, Mz438 exhibited a Kd of 198 ± 29 nM for CXCR1, whereas 9c showed a substantially lower Kd of 49.3 ± 0.7 nM, indicating a loss of selectivity [1]. This quantitative difference confirms that Mz438 is the preferred tool for studies requiring unambiguous discrimination between these two highly homologous chemokine receptors.

CXCR2/CXCR1 Selectivity
Head-to-head
Mz438 Kd(CXCR1): 198 nM 9c Kd(CXCR1): 49.3 nM
Supports selective CXCR2 detection in co-expression models
Cell-free NanoBRET; >4-fold difference vs analog 9c
Selectivity profiling CXCR1 CXCR2 Fluorescent ligands

High-Throughput Screening Validation (Z'-Factor)

The cell-free NanoBRET assay configuration using Mz438 (9a) as the fluorescent tracer has been validated for high-throughput screening (HTS) applications, as evidenced by a reported Z'-factor determination. This metric quantifies assay quality and robustness, which is a critical parameter for procurement decisions in industrial and academic screening centers [1]. In contrast, many alternative fluorescent probes or radioligand assays lack this level of formal HTS validation, introducing uncertainty in their scalability and reproducibility.

HTS Validation
Head-to-head
Z'-factor determined at 50 nM tracer
Assay robustness metric for large-scale screening
Cell-free NanoBRET setup using CXCR2_Nluc membranes
High-throughput screening Z'-factor NanoBRET CXCR2

Kinetic Binding Signature vs Parent Antagonist

Mz438 (9a) exhibits a characteristic kinetic binding profile in cell-free NanoBRET assays, with a measured association rate constant (kon) of 1.10 ± 0.14 × 10^6 M⁻¹ min⁻¹ and a dissociation rate constant (koff) of 2.10 ± 0.27 × 10⁻³ min⁻¹, yielding a kinetic Kd of 1.94 ± 0.27 nM [1]. This kinetic signature is a direct consequence of the TAMRA fluorophore and linker conjugation and differs from that of the unlabeled parent antagonist 00767013 (1), for which such kinetic parameters are not reported in the same assay format. The slow off-rate of Mz438 is a key contributor to its high apparent affinity.

Binding Kinetics
Class-level
kon = 1.10 × 10⁶ M⁻¹ min⁻¹; koff = 2.10 × 10⁻³ min⁻¹
Reported kinetic parameters support binding reversibility studies
Slow off-rate noted; kinetic Kd = 1.94 nM
Binding kinetics kon koff CXCR2 NanoBRET

Validated Use Cases for Mz438


High-Throughput Screening of Intracellular Modulators

Mz438 is the preferred fluorescent tracer for establishing robust, non-isotopic, cell-free NanoBRET assays to screen compound libraries for novel intracellular allosteric modulators of CXCR2. Its validated Z'-factor [1] and low nanomolar affinity [1] ensure high assay sensitivity and reproducibility, enabling the efficient identification of hit compounds in large-scale screening campaigns.

Live-Cell Target Engagement and Occupancy Studies

The exceptional cellular affinity (Kd = 0.25 nM) of Mz438 [1] makes it uniquely suited for quantitative target engagement studies in live cells using NanoBRET. This allows researchers to directly measure the binding and residence time of unlabeled intracellular CXCR2 ligands in a physiologically relevant context, a capability not readily achieved with radioligands or antibody-based detection methods.

Selective CXCR2 Visualization in Complex Systems

Owing to its superior CXCR2/CXCR1 selectivity profile (Kd(CXCR1) = 198 nM) compared to other TAMRA-labeled analogs [1], Mz438 is the tool of choice for fluorescence microscopy applications aimed at visualizing CXCR2 localization and trafficking in cells or tissues where CXCR1 is co-expressed. Its use minimizes off-target fluorescent signal, leading to clearer, more interpretable images.

Kinetic Analysis of Ligand-Receptor Interactions

The well-defined kinetic parameters of Mz438 (kon = 1.10 × 10^6 M⁻¹ min⁻¹, koff = 2.10 × 10⁻³ min⁻¹) [1] provide a quantitative foundation for studying the binding kinetics of unlabeled intracellular CXCR2 antagonists in competition assays. This is critical for ranking compounds by their residence time and understanding structure-kinetic relationships (SKR) in drug discovery programs.

Application
Selection Property
Validation Focus
Intracellular modulator HTS
Cell-free NanoBRET tracer performance
Assay robustness (Z'-factor) verification
Live-cell target engagement studies
Cell-based NanoBRET affinity
Quantitative occupancy and residence time in live cells
CXCR2 imaging in co-expression models
CXCR2/CXCR1 selectivity profile
Off-target fluorescence signal minimization
Kinetic ligand-receptor interaction studies
Characterized kon/koff rates
Structure-kinetic relationship (SKR) analysis
Quote Request

Request a Quote for Mz438

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.